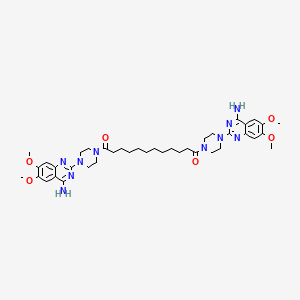
EphA2 agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EphA2 agonist 2 is a selective agonist of the EphA2 receptor tyrosine kinase, which is part of the Eph receptor family. Eph receptors and their ligands, ephrins, play crucial roles in various biological processes, including cell-cell communication, tissue patterning, and neuronal development. EphA2 is particularly significant in cancer research due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EphA2 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the use of specific reagents and catalysts under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
化学反応の分析
Types of Reactions
EphA2 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
EphA2 agonist 2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EphA2 in tumor growth and metastasis and to develop targeted therapies for cancer treatment
Drug Delivery: This compound can be conjugated with chemotherapeutic drugs to enhance their delivery to tumor cells.
Cell Signaling Studies: It is used to investigate the signaling pathways mediated by EphA2 and their effects on cellular processes.
Biological Research: This compound is employed in studies related to cell-cell communication, tissue patterning, and neuronal development.
作用機序
EphA2 agonist 2 exerts its effects by binding to the EphA2 receptor, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. The primary molecular targets and pathways involved include:
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation.
Ras/ERK Pathway: This pathway is involved in cell growth and differentiation.
FAK Pathway: EphA2 activation inhibits FAK phosphorylation, impacting cell motility and viability.
類似化合物との比較
EphA2 agonist 2 is unique compared to other similar compounds due to its high selectivity and potency in targeting the EphA2 receptor. Similar compounds include:
Doxazosin: A small molecule agonist of EphA2 and EphA4, known for its ability to inhibit tumor cell migration.
123B9: A novel EphA2 agonist conjugated with paclitaxel for targeted chemotherapy delivery.
This compound stands out due to its ability to cross the blood-brain barrier and its potential for use in various therapeutic applications .
特性
分子式 |
C40H56N10O6 |
|---|---|
分子量 |
772.9 g/mol |
IUPAC名 |
1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione |
InChI |
InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46) |
InChIキー |
AXGMLJIZBIZLQP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
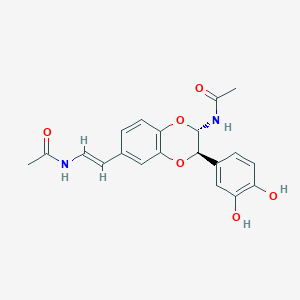

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
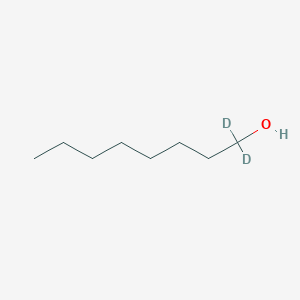

![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
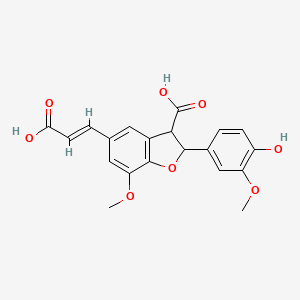
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
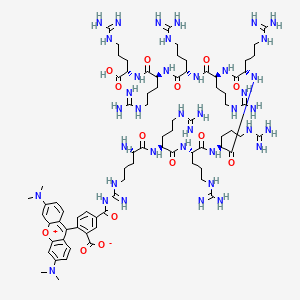

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
